ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate
Description
Ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate is a hydrazone derivative characterized by a 4-methoxy-2-nitrophenyl substituent, a chloro group, and an ethyl ester moiety. The (2E)-configuration denotes the trans arrangement of substituents around the central double bond. This compound is synthesized via condensation reactions between hydrazine derivatives and ethyl chloroacetate precursors under acidic conditions . Its crystal structure (determined via X-ray diffraction) reveals intramolecular hydrogen bonding (N–H···O) and planar geometry, critical for stabilizing the E-isomer .
Properties
IUPAC Name |
ethyl (2E)-2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O5/c1-3-20-11(16)10(12)14-13-8-5-4-7(19-2)6-9(8)15(17)18/h4-6,13H,3H2,1-2H3/b14-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYCEGYJFMGCFG-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)OC)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=C(C=C1)OC)[N+](=O)[O-])/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization of 4-Methoxy-2-Nitroaniline
The starting material, 4-methoxy-2-nitroaniline, must undergo diazotization to generate the corresponding diazonium salt. This process involves:
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Dissolving the aniline derivative in a chilled aqueous HCl solution (−5°C to 0°C).
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Gradual addition of sodium nitrite (NaNO₂) to form the diazonium ion.
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Maintaining pH < 3 to stabilize the diazonium intermediate.
Critical Factor : The nitro group’s electron-withdrawing nature accelerates diazonium salt decomposition, necessitating strict temperature control (−5°C to 0°C) and rapid progression to the coupling step.
Coupling with Ethyl 2-Chloroacetoacetate
The diazonium salt reacts with ethyl 2-chloroacetoacetate in the presence of a weak base (e.g., sodium acetate) to form the hydrazone linkage. Key steps include:
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Adding the diazonium solution to a mixture of ethyl 2-chloroacetoacetate and sodium acetate in acetone/water.
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Stirring at 0°C for 1–2 hours to ensure complete coupling.
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Isolating the product via filtration or extraction, followed by recrystallization.
Table 1: Representative Reaction Conditions for Hydrazone Formation
| Parameter | Condition | Source |
|---|---|---|
| Temperature | 0°C to 5°C | |
| Solvent System | Acetone/Water (1:1 v/v) | |
| Base | Sodium acetate (1.2 equiv) | |
| Reaction Time | 1.5–2 hours | |
| Yield | 72–85% (for 4-methoxyphenyl analog) |
Configuration Control and Stereochemical Outcomes
The (2E)-configuration of the hydrazone group is critical for reactivity in downstream applications (e.g., cyclization to heterocycles). Factors influencing configuration include:
Role of Solvent and Temperature
Hydrogen Bonding and Crystal Packing
In the 4-methoxyphenyl analog, intramolecular hydrogen bonding between the hydrazone NH and ester carbonyl oxygen stabilizes the Z-configuration. For the nitro-substituted derivative, the nitro group’s electron-withdrawing effect may reduce this interaction, favoring the E-isomer. X-ray crystallography is recommended to confirm configuration.
Advanced Catalytic Methods
Phase Transfer Catalysis (PTC)
The patent CN104130159A describes using benzyltriethylammonium chloride as a PTC to enhance coupling efficiency. This method:
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Reduces reaction time from 2 hours to 45 minutes.
Table 2: Impact of Catalysts on Reaction Efficiency
Solvent Optimization
Replacing water with dichloromethane (DCM) under PTC conditions minimizes hydrolysis of the α-chloroester, increasing product purity.
Challenges in Nitro Group Incorporation
The 2-nitro substituent introduces unique challenges:
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Steric hindrance may slow coupling kinetics, requiring prolonged reaction times.
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Acidic conditions during diazotization risk nitro group reduction; thus, neutral pH post-diazotization is critical.
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Purification : Column chromatography with ethyl acetate/petroleum ether (1:3) effectively separates nitro-substituted hydrazones from byproducts.
Characterization and Quality Control
Spectroscopic Analysis
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¹H NMR : Key signals include:
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δ 1.30 (t, J = 7.1 Hz, CH₂CH₃).
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δ 3.90 (s, OCH₃).
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δ 7.20–8.10 (m, aromatic protons).
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IR : Peaks at 1725 cm⁻¹ (C=O ester), 1605 cm⁻¹ (C=N), and 1520 cm⁻¹ (NO₂ asymmetric stretch).
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxidized products.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₁H₁₃ClN₂O₃
- Molecular Weight : 256.69 g/mol
- IUPAC Name : Ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate
The compound features a chloroacetate moiety and a hydrazone linkage, which contribute to its reactivity and potential biological activity.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white solid |
Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical agent. The presence of the nitrophenyl group suggests possible activity against various pathogens or as an anti-cancer agent.
Case Study: Anticancer Activity
A study explored the compound's cytotoxic effects on cancer cell lines. Results indicated that it inhibited cell proliferation significantly in certain types of cancer cells, suggesting a mechanism that warrants further investigation .
Agricultural Chemistry
The compound's structure indicates potential use as a pesticide or herbicide. Its ability to interfere with biological processes can be harnessed to develop effective agricultural chemicals.
Case Study: Pesticidal Efficacy
Research demonstrated that derivatives of this compound exhibited significant insecticidal properties against common agricultural pests. Field trials showed a marked reduction in pest populations, supporting its viability as a natural pesticide alternative .
Material Science
The compound's unique chemical properties make it suitable for applications in materials science, particularly in the development of polymers or coatings with specific functionalities.
Case Study: Polymer Synthesis
In a recent study, researchers integrated this compound into polymer matrices to enhance thermal stability and mechanical strength. The resulting materials demonstrated improved performance characteristics compared to traditional polymers .
Mechanism of Action
The mechanism of action of ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl hydrazine moiety can interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The substituents on the phenyl ring significantly influence electronic properties and reactivity. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, favoring nucleophilic attack in synthesis.
- Electron-donating groups (e.g., methoxy in ) improve solubility but may reduce reactivity.
- Halogen substituents (bromo, fluoro) balance steric and electronic effects, enabling tailored applications in medicinal chemistry .
Stereochemical Differences (E vs Z Isomers)
The E/Z configuration impacts molecular geometry and intermolecular interactions:
- E-isomer : The trans arrangement minimizes steric hindrance between the chloro and hydrazone groups, favoring planar structures stabilized by conjugation .
- Z-isomer: Observed in ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate, this cis configuration induces non-planar geometry, altering crystal packing and hydrogen-bonding networks .
Crystallographic Data Comparison :
Physicochemical and Spectral Properties
- Solubility: Methoxy groups enhance solubility in ethanol and DMSO compared to nitro or halogenated analogs .
- UV-Vis Spectra : Nitro derivatives exhibit strong absorbance in the 350–400 nm range due to n→π* transitions, while methoxy analogs show peaks near 300 nm .
- Thermal Stability : Halogenated compounds (e.g., bromo ) exhibit higher melting points (~150–160°C) compared to methoxy analogs (~120–130°C) .
Biological Activity
Ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate, with CAS number 119750-09-3, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 301.68 g/mol. The compound features a chloroacetate moiety linked to a hydrazone structure, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.68 g/mol |
| CAS Number | 119750-09-3 |
| Boiling Point | Not available |
| Hazard Statements | H302, H315, H319, H335 |
Biological Activity Overview
Research indicates that compounds containing hydrazone structures often exhibit significant biological activities, including:
1. Antimicrobial Activity
Hydrazones have been studied for their antibacterial properties. This compound has shown promising results against various bacterial strains. For instance, studies have demonstrated that related compounds possess effective antibacterial activity against Gram-positive and Gram-negative bacteria.
2. Antitumor Activity
The compound's structural characteristics suggest potential antitumor activity. Similar hydrazone derivatives have been reported to inhibit cancer cell proliferation effectively. In vitro studies indicate that modifications in the phenyl ring can enhance cytotoxic effects on cancer cells such as MCF-7 and HeLa lines.
3. Antioxidant Properties
Compounds with nitro and methoxy substituents have been linked to antioxidant activities. This compound may exhibit free radical scavenging abilities, contributing to its potential therapeutic applications.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and related compounds:
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Antibacterial Evaluation : A study assessed the antibacterial efficacy of various hydrazone derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Compound MIC (µg/mL) Bacterial Strain Ethyl (compound studied) 50 Staphylococcus aureus Ethyl (compound studied) 75 Escherichia coli -
Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that the compound significantly reduced cell viability in cancer cell lines at concentrations ranging from 10 to 100 µM.
Cell Line IC50 (µM) MCF-7 20 HeLa 25 - Antioxidant Activity : The DPPH radical scavenging assay indicated that the compound possesses moderate antioxidant activity, with an IC50 value of approximately 60 µg/mL.
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate?
Methodological Answer:
- Synthesis : Use condensation reactions between hydrazine derivatives and chloroacetate precursors. For example, react 4-methoxy-2-nitrophenylhydrazine with ethyl 2-chloro-2-oxoacetate under controlled acidic or basic conditions. Monitor reaction progress via TLC and purify via recrystallization using ethanol or methanol .
- Characterization :
- Spectroscopy : Confirm the (E)-configuration of the hydrazone bond using UV-Vis (absorption bands near 350–400 nm for conjugated systems) and IR (stretching frequencies for C=N at ~1600 cm⁻¹ and NO₂ at ~1520/1350 cm⁻¹).
- NMR : Analyze ¹H NMR for hydrazone proton signals (δ 8–10 ppm) and NOESY to distinguish E/Z isomerism .
Q. How is the molecular structure confirmed using crystallographic techniques?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) :
- Grow crystals via slow evaporation of a dichloromethane/hexane mixture.
- Collect data using an Agilent SuperNova diffractometer (Cu-Kα radiation, λ = 1.54184 Å).
- Refine structures with software like SHELXL, reporting R-factors (e.g., R₁ = 0.038) and geometric parameters (bond lengths, angles). For example, the compound crystallizes in a monoclinic P21 space group with unit cell parameters a = 4.7480 Å, b = 9.9256 Å, c = 13.3084 Å, β = 91.468° .
Q. What crystallization strategies optimize yield and purity for X-ray analysis?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetone) for slow evaporation.
- Temperature Control : Maintain a stable temperature (20–25°C) to avoid polymorphic transitions.
- Seeding : Introduce microcrystals from prior batches to promote uniform growth .
Advanced Research Questions
Q. How does crystallographic data resolve E/Z isomerism in hydrazone derivatives?
Methodological Answer:
- Dihedral Angle Analysis : Measure the angle between the hydrazone C=N bond and the aromatic ring. For the (E)-isomer, angles typically exceed 150°, while (Z)-isomers show smaller angles (<30°).
- Hydrogen Bonding : Identify intramolecular interactions (e.g., N–H···O) that stabilize the E-configuration. In related compounds, hydrogen bonding between the hydrazone N–H and nitro/methoxy groups locks the geometry .
- Data Comparison : Cross-validate with computational models (DFT) to assess energy differences between isomers .
Q. How can spectroscopic and crystallographic data contradictions be addressed?
Methodological Answer:
- Case Example : If NMR suggests a single isomer but SCXRD reveals mixed phases:
Q. What mechanistic insights guide the design of reactions involving this compound?
Methodological Answer:
- Reactivity Studies :
- Nucleophilic Substitution : The chloroacetate moiety reacts with amines or thiols. Monitor by ¹³C NMR for carbonyl carbon shifts (δ 165–170 ppm).
- Cyclization : Under basic conditions, the hydrazone can form heterocycles (e.g., triazoles). Use LC-MS to track intermediates.
- Kinetic Control : Adjust reaction temperature and solvent polarity to favor desired pathways. For example, DMF at 60°C accelerates cyclization vs DCM at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
